molecular formula C7H4BrF3O B1477874 2-Bromo-4-fluoro-5-hydroxybenzodifluoride CAS No. 1805106-92-6

2-Bromo-4-fluoro-5-hydroxybenzodifluoride

Cat. No.: B1477874
CAS No.: 1805106-92-6
M. Wt: 241 g/mol
InChI Key: ZLLFUKDKUPAOLW-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-hydroxybenzodifluoride is an organic compound with the molecular formula C7H4BrF3O This compound is of interest due to its unique chemical structure, which includes bromine, fluorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-5-hydroxybenzodifluoride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-fluorophenol, followed by the introduction of the difluoromethyl group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-5-hydroxybenzodifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The hydroxyl group can be oxidized to form ketones or aldehydes, while reduction reactions can convert it to an alkane.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, such as biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the hydroxyl group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce corresponding ketones or aldehydes.

Scientific Research Applications

2-Bromo-4-fluoro-5-hydroxybenzodifluoride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with unique properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-hydroxybenzodifluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorophenol: Lacks the difluoromethyl group, resulting in different reactivity and applications.

    5-(Difluoromethyl)-2-fluorophenol:

    4-Bromo-5-(trifluoromethyl)-2-fluorophenol: Contains an additional fluorine atom in the trifluoromethyl group, leading to distinct reactivity and applications.

Uniqueness

2-Bromo-4-fluoro-5-hydroxybenzodifluoride is unique due to the combination of bromine, fluorine, and hydroxyl functional groups. This combination imparts specific reactivity and binding properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

4-bromo-5-(difluoromethyl)-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-2-5(9)6(12)1-3(4)7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLFUKDKUPAOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)F)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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